molecular formula C10H12O5S B6593687 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate CAS No. 7031-65-4

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Cat. No.: B6593687
CAS No.: 7031-65-4
M. Wt: 244.27 g/mol
InChI Key: DKZOUTWWMFKQGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C10H12O5S It is a derivative of 1,4-benzodioxane, a bicyclic compound consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-Dihydro-1,4-benzodioxin-2-ylmethanol+Methanesulfonyl chloride2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate+HCl\text{2,3-Dihydro-1,4-benzodioxin-2-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol+Methanesulfonyl chloride→2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.

    Reduction: The compound can be reduced to form 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted benzodioxane derivatives.

    Oxidation: The major products are oxidized benzodioxane derivatives.

    Reduction: The major product is 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of substituted benzodioxane derivatives. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate
  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds, making it valuable in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(11,12)14-7-8-6-13-9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOUTWWMFKQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184517
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-65-4
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7031-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC97891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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